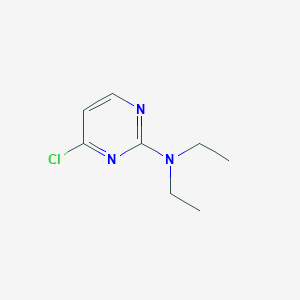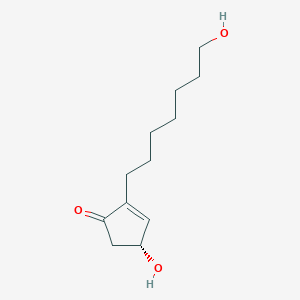
Enonalcohol
Übersicht
Beschreibung
Enonalcohol is a chemical compound characterized by the presence of both an alkene (double bond) and an alcohol (hydroxyl group) functional group within its molecular structure. This dual functionality makes it a versatile compound in organic chemistry, with applications in various fields such as synthetic chemistry, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Enonalcohol can be synthesized through several methods, including:
Hydration of Alkenes: This involves the addition of water to an alkene in the presence of an acid catalyst, resulting in the formation of an alcohol.
Hydroboration-Oxidation: This two-step process involves the addition of borane (BH3) to an alkene, followed by oxidation with hydrogen peroxide (H2O2) to yield the alcohol.
Grignard Reaction: The reaction of a Grignard reagent (an organomagnesium compound) with an aldehyde or ketone, followed by hydrolysis, can produce enonalcohols.
Industrial Production Methods: On an industrial scale, enonalcohols are often produced through the hydration of ethene or other alkenes using steam and a phosphoric acid catalyst at high temperatures and pressures. This method is efficient and cost-effective for large-scale production.
Types of Reactions:
Oxidation: Enonalcohols can undergo oxidation to form aldehydes, ketones, or carboxylic acids, depending on the specific conditions and reagents used.
Reduction: Reduction of enonalcohols can lead to the formation of alkanes or other reduced products.
Substitution: The hydroxyl group in enonalcohols can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reactions: Hydrochloric acid (HCl) and sulfuric acid (H2SO4) are often used to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alkanes and other reduced compounds.
Substitution: Various substituted alcohols and ethers.
Wissenschaftliche Forschungsanwendungen
Enonalcohols have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of complex organic molecules and as starting materials for various chemical reactions.
Biology: Enonalcohols are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: They are investigated for their potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Enonalcohols are used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
Enonalcohols can be compared with other compounds that contain similar functional groups, such as:
Alkenols: Compounds with both an alkene and an alcohol group.
Alkanols: Compounds with only an alcohol group.
Enones: Compounds with both an alkene and a ketone group.
Uniqueness: The presence of both an alkene and an alcohol group in enonalcohols allows for a unique combination of reactivity and functionality. This dual functionality enables enonalcohols to participate in a wide range of chemical reactions and makes them valuable intermediates in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Allyl alcohol: Contains an alkene and an alcohol group.
Ethanol: Contains only an alcohol group.
Acrolein: Contains an alkene and an aldehyde group.
Enonalcohols stand out due to their versatility and the diverse range of applications they offer in various scientific fields.
Eigenschaften
IUPAC Name |
(4R)-4-hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c13-7-5-3-1-2-4-6-10-8-11(14)9-12(10)15/h8,11,13-14H,1-7,9H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWYHMZSXNYIPM-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=C(C1=O)CCCCCCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C(C1=O)CCCCCCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B3280294.png)
![(3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B3280298.png)

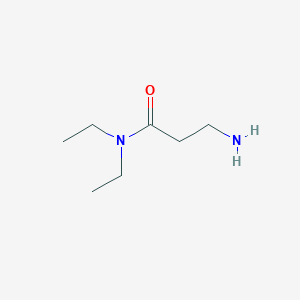
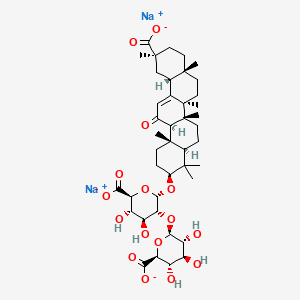

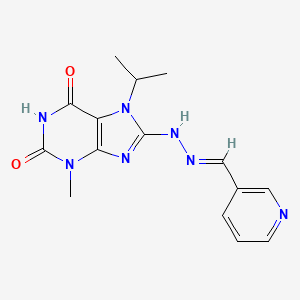
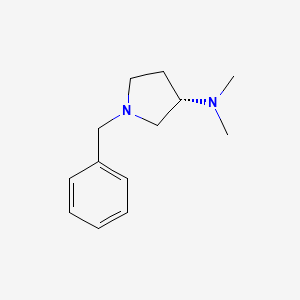

![{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol](/img/structure/B3280332.png)

